Antiproliferative Activity in EGFR Inhibitor Scaffold
In a systematic exploration of warhead groups for irreversible EGFR inhibitors, the antiproliferative activity of a quinazoline series was evaluated on the gefitinib-resistant H1975 non-small cell lung cancer cell line. The derivative containing the 3-morpholinopropanamide warhead (Compound 7) demonstrated an IC50 value greater than 13 μM. This is a >3.5-fold reduction in potency compared to the most active analog in the series, which contained a 3-(dimethylamino)-propanamide warhead (Compound 5) and exhibited an IC50 of 3.7 μM [1].
| Evidence Dimension | Antiproliferative activity (Cell viability) |
|---|---|
| Target Compound Data | IC50 > 13 μM (Compound 7, containing the 3-morpholinopropanamide warhead) |
| Comparator Or Baseline | IC50 = 3.7 μM (Compound 5, containing a 3-(dimethylamino)-propanamide warhead) |
| Quantified Difference | Target compound is >3.5-fold less potent than the comparator |
| Conditions | Gefitinib-resistant H1975 non-small cell lung cancer cell line |
Why This Matters
This quantitative data provides a clear, negative selection criterion: 3-Morpholinopropanamide may be a less optimal choice for maximizing antiproliferative potency in similar EGFR-targeting scaffolds compared to the dimethylamino analog, guiding medicinal chemists away from this specific structural modification when potency is the primary driver.
- [1] Carmi, C., et al. (2012). Novel Irreversible Epidermal Growth Factor Receptor Inhibitors by Chemical Modulation of the Cysteine-Trap Portion. Journal of Medicinal Chemistry. DOI: 10.1021/jm901558p View Source
